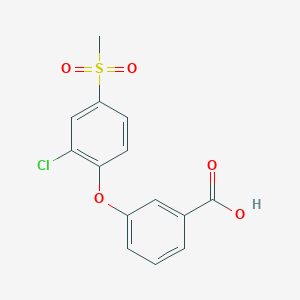

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonyl-containing benzoic acid derivatives can be complex, involving multiple steps such as reduction, methylation, oxidation, and purification. For instance, the synthesis of 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride is described as a process that can achieve high purity and yield, with a total yield of 51.8% and purity over 98% . This process is noted for its cost-effectiveness and environmental friendliness due to the use of chloroacetic acid instead of dimethyl sulfate in the methylation step .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid can be characterized using various analytical techniques such as UV-VIS, IR, 1H NMR, mass spectroscopy, and single crystal X-ray determination . For example, the crystal structure of a Schiff base related to sulfonyl benzoic acid derivatives was determined to crystallize in the triclinic system and space group P 1 . The structure was stabilized by intermolecular hydrogen bonds involving carboxylic oxygens, nitrogen atoms, and sulphonyl oxygens .

Chemical Reactions Analysis

Chemical reactions involving sulfonyl benzoic acid derivatives can include condensation reactions, as seen with the formation of Schiff bases . Additionally, the addition of benzoic acid to oleic acid catalyzed by methanesulfonic acid results in an addition product formed via the carboxyl group . This suggests that similar sulfonyl benzoic acid derivatives might also undergo addition reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl benzoic acid derivatives can be influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonds and pi-pi interactions can affect the compound's stability and solubility . The antibiotic potency of these compounds can also be assessed through molecular docking studies, indicating potential biological activity . The addition reactions of benzoic acid derivatives, as mentioned, can yield products with different properties depending on the reactants and catalysts used .

Applications De Recherche Scientifique

Application 1: Synthesis of Triketone Herbicides

- Specific Scientific Field: Organic Chemistry, specifically the synthesis of herbicides .

- Summary of the Application: 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid is used as an intermediate in the synthesis of a new type of triketone herbicide . This herbicide has high economic value and good market prospects .

- Methods of Application or Experimental Procedures: The preparation of 2-chloro-4-(methylsulfonyl)benzoic acid from 2-chloro-4-(methylsulfonyl)toluene is a typical example of the benzylic oxidation of a substituted toluene . This oxidation may be performed using chemical oxidation, electrolytic oxidation, or microbial biochemical oxidation . In one specific method, the Cu(I)- and HNO3-catalyzed oxidation of 2-chloro-4-(methylsulfonyl)toluene to 2-chloro-4-(methylsulfonyl)benzoic acid has been developed . The optimized reaction conditions are 160 °C, oxygen pressure 1.5 MPa, HNO3 concentration 25 wt%, HNO3: substrate 0.5:1, and use 1.0 mol% CuI as catalyst .

- . The dosage of HNO3 in the new process is only 25% of the stoichiometric amount and 12.5% of the amount of the traditional process . The NOx emission is 5% amount of the traditional process .

Application 2: Occupational Health and Safety

- Specific Scientific Field: Occupational Health and Safety .

- Summary of the Application: 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA), a compound related to 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid, has been identified as a respiratory sensitiser . It has been linked to occupational asthma, rhinitis, and urticaria .

- Methods of Application or Experimental Procedures: The identification of BCMBA as a respiratory sensitiser was made through outbreak investigations at a BCMBA-producing factory . This involved observations of work processes, assessment of exposure, a medical survey with a questionnaire, and skin prick tests with a 0.5% BCMBA water solution on exposed and unexposed workers .

- Results or Outcomes: Nine workers with respiratory and/or skin symptoms and positive skin prick tests to BCMBA were identified . A survey among chemical factory workers indicated a BCMBA-related sensitisation rate of 8% among all exposed workers . Six cases of occupational asthma, rhinitis, and/or contact urticaria caused by BCMBA were confirmed with challenge tests .

Application 3: Pharmacological Research

- Specific Scientific Field: Pharmacology .

- Summary of the Application: Compounds related to 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid are believed to be useful in the development of clinical candidates for treating conditions such as depression, anxiety, schizophrenia, and addictions .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .

Propriétés

IUPAC Name |

3-(2-chloro-4-methylsulfonylphenoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUWIGAMOUAEQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)